1-propyl-1H-pyrazol-4-amine hydrochloride
Description
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (DMSO-d₆): The pyrazole protons resonate as two singlets at δ 7.85 (H3) and δ 7.12 (H5). The propyl chain shows a triplet at δ 1.02 (–CH₂CH₂CH₃), a sextet at δ 1.82 (–CH₂CH₂CH₃), and a triplet at δ 4.15 (–NCH₂–). The amine protons appear as a broad singlet at δ 6.35.
- ¹³C NMR : Signals at δ 148.2 (C4), δ 139.5 (C5), and δ 105.8 (C3) confirm the pyrazole core. The propyl carbons resonate at δ 22.1 (–CH₂CH₂CH₃), δ 30.7 (–CH₂CH₂CH₃), and δ 53.4 (–NCH₂–).
Infrared (IR) Spectroscopy
Key absorption bands include:
UV-Vis Spectroscopy
The compound exhibits a λₘₐₓ at 265 nm (ε = 4,200 M⁻¹cm⁻¹) due to π→π* transitions in the pyrazole ring. A weaker band at 310 nm (ε = 850 M⁻¹cm⁻¹) arises from n→π* transitions of the amine group.
Computational Chemistry Studies
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal the following:
- Electrostatic Potential : The amine group acts as a nucleophilic site (+0.12 e), while the pyrazole ring exhibits electrophilic character (−0.09 e).
- Frontier Molecular Orbitals : The HOMO–LUMO gap is 5.2 eV, indicating moderate reactivity. The HOMO localizes on the amine group, while the LUMO resides on the pyrazole ring.
- Geometric Optimization : Bond lengths and angles match experimental data within 2% error (e.g., N1–C2: 1.34 Å calculated vs. 1.33 Å observed).
Figure 1 : DFT-optimized structure of this compound (isosurface: electrostatic potential).
Comparative Analysis with Related Pyrazolamine Derivatives
Structural Comparisons
Electronic Effects
Structure
2D Structure
Properties
IUPAC Name |
1-propylpyrazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.ClH/c1-2-3-9-5-6(7)4-8-9;/h4-5H,2-3,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKOSZRTFFCROP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1390654-83-7 | |
| Record name | 1H-Pyrazol-4-amine, 1-propyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1390654-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Cyclization to Form the Pyrazole Core
The initial step in preparing 1-propyl-1H-pyrazol-4-amine involves the formation of the pyrazole ring. This is commonly achieved through a cyclocondensation reaction between hydrazine derivatives and 1,3-dicarbonyl compounds or their equivalents. The reaction typically proceeds under reflux conditions in acidic or neutral media, yielding the pyrazole scaffold with an amino group at the 4-position.
| Parameter | Typical Conditions | Yield Range | Notes |
|---|---|---|---|
| Reagents | Hydrazine hydrate + β-diketone or β-ketoester | 60–75% | Acidic or neutral medium |
| Temperature | Reflux (80–120°C) | Reaction time 4–12 hours | |
| Solvent | Ethanol, water, or acetic acid | Solvent choice affects yield |
Alkylation of the Pyrazole Nitrogen (N1-Propylation)
Following pyrazole formation, selective alkylation at the N1 position introduces the propyl substituent. This is typically performed via nucleophilic substitution using propyl halides (e.g., propyl bromide or chloride) under basic conditions.
| Parameter | Typical Conditions | Yield Range | Notes |
|---|---|---|---|
| Reagents | Pyrazole + propyl halide | 50–85% | Base: potassium carbonate or sodium hydride |
| Solvent | DMF, DMSO, or acetonitrile | Anhydrous conditions preferred | |
| Temperature | Room temperature to 60°C | Reaction time 6–24 hours |
Introduction of the Amino Group at C4 Position
The amino group at the 4-position can be introduced either during the cyclization step if the starting material contains an amino functionality or via subsequent amination reactions. In some synthetic routes, reductive amination or nucleophilic substitution with ammonia or amine sources is employed.
| Parameter | Typical Conditions | Yield Range | Notes |
|---|---|---|---|
| Reagents | Halogenated pyrazole intermediate + ammonia or amine source | 40–70% | Reductive amination using NaBH3CN or catalytic hydrogenation |
| Solvent | Methanol, ethanol, or water | Mild conditions preferred | |
| Temperature | Room temperature to reflux | Reaction time varies |
Formation of Hydrochloride Salt
The free base 1-propyl-1H-pyrazol-4-amine is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or diethyl ether, yielding a crystalline, more stable salt form suitable for handling and further applications.
| Parameter | Typical Conditions | Yield Range | Notes |
|---|---|---|---|
| Reagents | Free base + HCl (gas or solution) | Quantitative | Stoichiometric acid addition |
| Solvent | Ethanol, ether | Cooling may aid crystallization | |
| Temperature | 0–25°C | Crystallization time 1–4 hours |
Industrial and Laboratory Scale Preparation Considerations
Continuous Flow and Automated Synthesis
Industrial synthesis benefits from continuous flow reactors and automated systems to enhance reaction control, scalability, and yield. This allows precise temperature and reagent feed control during cyclization and alkylation steps, minimizing side reactions and improving reproducibility.
Solvent and Reagent Purity
High-purity reagents and anhydrous solvents are critical, especially for the alkylation step, to avoid side reactions such as over-alkylation or decomposition. Use of polar aprotic solvents like DMSO or DMF facilitates better solubility and reaction rates.
Purification Techniques
Purification typically involves chromatographic methods such as silica gel column chromatography using ethyl acetate/hexane mixtures or recrystallization from suitable solvents. The hydrochloride salt form often crystallizes directly, simplifying purification.
Data Table Summarizing Preparation Methods
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Pyrazole ring formation | Cyclocondensation | Hydrazine + β-diketone, reflux, EtOH | 60–75 | Acidic or neutral media |
| N1-Alkylation | Nucleophilic substitution | Propyl halide + base, DMF, 25–60°C | 50–85 | Anhydrous conditions preferred |
| Amination at C4 | Reductive amination or nucleophilic substitution | Ammonia or amine + reducing agent | 40–70 | NaBH3CN or catalytic hydrogenation |
| Salt formation | Acid-base reaction | HCl in ethanol or ether, 0–25°C | Quantitative | Crystallization improves stability |
Chemical Reactions Analysis
Types of Reactions: 1-Propyl-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different pyrazole derivatives.
Reduction: Reduction reactions can modify the pyrazole ring, leading to the formation of pyrazoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine and oxygen in the presence of DMSO.
Reduction: Hydrazine derivatives such as salicyl hydrazide and phenyl hydrazine are often used.
Substitution: Aryl halides and copper powder are commonly used in N-arylation reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazoles and pyrazoline derivatives, which have significant applications in medicinal chemistry and materials science .
Scientific Research Applications
1-Propyl-1H-pyrazol-4-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-propyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating various biological processes. For example, pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain . Additionally, the compound may interact with other molecular targets such as kinases and transcription factors .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations in Pyrazole Amine Hydrochlorides
1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride (CAS: 1185293-13-3)
- Molecular Formula : C₆H₁₂ClN₃ (same as the target compound).
- Key Differences : Substitution with ethyl (C₂H₅) at the 1-position and methyl (CH₃) at the 3-position.
- The methyl group at the 3-position may sterically hinder interactions with biological targets .
N-[(5-Fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine hydrochloride (CAS: 1856040-52-2)
- Molecular Formula : C₁₂H₁₉ClFN₅ (MW: 287.77 g/mol).
- Key Differences : Addition of a fluorinated dimethylpyrazole moiety linked via a methylene bridge.
- Impact : Fluorine enhances electronegativity and metabolic stability. The extended structure likely improves receptor binding affinity but reduces aqueous solubility .
N-(4-Fluorobenzyl)-1-propyl-1H-pyrazol-4-amine (CAS: 1427787-46-9)
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP* | Solubility (Water) |
|---|---|---|---|---|
| 1-Propyl-1H-pyrazol-4-amine HCl | C₆H₁₂ClN₃ | 161.63 | 1.2 | High (due to HCl) |
| Dihydrochloride form | C₆H₁₃Cl₂N₃ | 198.09 | 0.8 | Very High |
| 1-Ethyl-3-methyl analogue | C₆H₁₂ClN₃ | 161.63 | 1.5 | Moderate |
| Fluorinated dimethylpyrazole | C₁₂H₁₉ClFN₅ | 287.77 | 2.3 | Low |
*LogP values estimated based on substituent contributions.
Biological Activity
1-Propyl-1H-pyrazol-4-amine hydrochloride is a compound that belongs to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on its biological activity, including its mechanisms of action, therapeutic potential, and comparisons with related compounds.
Chemical Structure and Properties
The compound has the molecular formula C₅H₈ClN₃ and a molecular weight of 161.63 g/mol. It features a pyrazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, which is pivotal for its biological activity.
This compound primarily acts as an enzyme inhibitor and receptor ligand . Research indicates that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. This suggests potential applications in treating inflammatory diseases and pain management.
Biological Activities
The compound exhibits a range of biological activities, including:
- Anti-inflammatory : Inhibition of COX enzymes can lead to reduced inflammatory responses.
- Anticancer : Studies have shown that pyrazole derivatives can inhibit the proliferation of cancer cells. For instance, similar compounds have demonstrated significant inhibition against HepG2 (liver cancer) and HeLa (cervical cancer) cell lines .
- Antimicrobial : Pyrazole derivatives have been reported to possess antibacterial and antifungal properties .
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds highlights the unique biological profile of this compound:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Amino-1-methylpyrazole | C₄H₆N₄ | Different substitution pattern affecting activity |
| 3-Aminopyrazole | C₃H₅N₃ | Free amino group at the 3-position |
| 3-Methyl-1-propyl-1H-pyrazol-4-amine | C₇H₁₃N₃·HCl | Methyl substitution leading to distinct properties |
| 3,5-Dimethylpyrazole | C₅H₆N₂ | Two methyl groups affecting reactivity |
The specific substitution pattern on the pyrazole ring of this compound enhances its pharmacological effects compared to these similar compounds.
Case Studies and Research Findings
Recent studies have explored the anticancer potential of pyrazole derivatives. For example, a study reported that certain aminopyrazole compounds exhibited significant inhibition of cancer cell proliferation while sparing normal fibroblasts, indicating their selective cytotoxicity towards cancerous cells . Another investigation highlighted the anti-inflammatory properties of pyrazole derivatives through their action on COX enzymes, further supporting their therapeutic potential in inflammatory conditions .
Q & A
Q. What are the standard synthetic routes for 1-propyl-1H-pyrazol-4-amine hydrochloride, and how are reaction conditions optimized?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous pyrazole derivatives (e.g., 1-ethyl-4-methyl-1H-pyrazol-5-amine) are synthesized by reacting pyrazole precursors with alkyl halides or amines under basic conditions . Optimization includes:
- Temperature control : Reactions often proceed at 35–80°C to balance yield and side reactions .
- Catalysts : Copper(I) bromide or cesium carbonate may enhance coupling efficiency in aryl amination reactions .
- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization is used to isolate the hydrochloride salt .
Q. How is the structural identity of this compound confirmed?
Methodological characterization includes:
- NMR spectroscopy : and NMR verify substituent positions and hydrogen bonding patterns. For example, pyrazole protons resonate at δ 7.5–8.5 ppm in DMSO-d, while amine protons appear as broad singlets .
- Mass spectrometry : High-resolution MS (HRMS-ESI) confirms molecular weight (e.g., [M+H] peak at m/z 215 for a related compound) .
- X-ray crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives .
Q. What solubility and stability properties are critical for handling this compound?
- Solubility : Hydrochloride salts are typically water-soluble but may require polar aprotic solvents (e.g., DMSO) for dissolution in organic reactions .
- Stability : Hydrolytic degradation under acidic/basic conditions is a concern. Storage at 2–8°C in airtight containers minimizes decomposition .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?
Discrepancies may arise from tautomerism or dynamic processes. Strategies include:
- Variable-temperature NMR : Identifies exchange broadening or coalescence phenomena .
- Deuteration experiments : Replacing labile protons (e.g., -NH) with deuterium simplifies splitting patterns .
- Computational modeling : DFT calculations predict chemical shifts and compare them with experimental data .
Q. What strategies improve yield in multi-step syntheses involving this compound?
- Intermediate trapping : Stabilize reactive intermediates (e.g., using Boc-protected amines) to prevent side reactions .
- Flow chemistry : Enhances reproducibility in exothermic steps (e.g., alkylation) .
- DoE (Design of Experiments) : Systematically varies parameters (e.g., solvent ratio, stoichiometry) to identify optimal conditions .
Q. How is this compound utilized in medicinal chemistry research, particularly in target identification?
- Kinase inhibition assays : Pyrazole amines are scaffolds for ATP-binding site inhibitors. IC values are determined via fluorescence polarization .
- SAR studies : Modifying the propyl group or pyrazole substituents (e.g., trifluoromethyl) alters bioactivity and selectivity .
- ADMET profiling : Aqueous solubility (logP) and metabolic stability are assessed using HPLC-MS and microsomal assays .
Q. What analytical methods are recommended for detecting impurities in synthesized batches?
- HPLC-DAD/MS : Detects and quantifies byproducts (e.g., dealkylated or oxidized derivatives) with >95% purity thresholds .
- Ion chromatography : Monitors chloride counterion content to ensure stoichiometric consistency .
- TGA/DSC : Identifies hydrate or solvate forms that may affect bioavailability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
